3-Methoxy-4-nitroaniline

Übersicht

Beschreibung

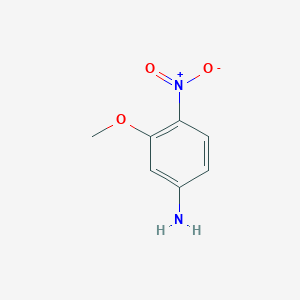

3-Methoxy-4-nitroaniline is an aromatic organic compound with the molecular formula C₇H₈N₂O₃. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the third position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including the synthesis of dyes, pharmaceuticals, and as an intermediate in organic synthesis.

Wirkmechanismus

Target of Action

3-Methoxy-4-nitroaniline is an organic compound that is widely used in various industries, including the dye and pharmaceutical industries Similar compounds such as nitroanilines have been used as spectrophotometric reagents for the determination of ethinylestradiol (ete), a medication used in birth control pills and menopausal hormone therapy .

Mode of Action

It is known that nitroanilines can undergo various reactions such as coupling and condensation, enabling the synthesis of new compounds . In the case of spectrophotometric determination of ETE, the determinations were based on absorbance measurements of the reaction product obtained from the coupling of each diazotized nitroaniline with ETE .

Biochemical Pathways

The degradation process involves multiple steps and results in the formation of various by-products .

Pharmacokinetics

It’s known that similar compounds like 2-methoxy-4-nitroaniline predominantly undergo urinary excretion, exhibit low tissue distribution, and relatively slow clearance .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the solution can affect the overall efficiency of the reaction . More research is needed to fully understand how various environmental factors influence the action of this compound.

Biochemische Analyse

Biochemical Properties

3-Methoxy-4-nitroaniline serves as an intermediate for organic synthesis, particularly in the production of dyes . It participates in diverse reactions such as coupling and condensation, enabling the synthesis of new compounds

Cellular Effects

The cellular effects of this compound are not extensively studied. It is known to undergo in vivo metabolism into 4-nitrophenol, which has potential hepatotoxicity and can affect the immune system . Additionally, this compound may cause skin and eye irritation .

Molecular Mechanism

It is known to participate in diverse reactions such as coupling, condensation, and nucleophilic substitution

Temporal Effects in Laboratory Settings

It is known that the compound has a predominant urinary excretion, low tissue distribution, and relatively slow clearance

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours

Metabolic Pathways

It is known to undergo in vivo metabolism into 4-nitrophenol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-nitroaniline can be synthesized through a multi-step process involving nitration and subsequent reduction reactions. One common method involves the nitration of 3-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the amino group. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The nitration reaction is followed by purification steps, including recrystallization and distillation, to obtain the pure compound. The use of automated systems and precise control of reaction conditions are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxy-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, where the methoxy group is oxidized to a hydroxyl group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

Substitution: Sodium methoxide for nucleophilic substitution.

Oxidation: Potassium permanganate for oxidation of the methoxy group.

Major Products Formed:

- Reduction of the nitro group yields 3-methoxy-4-phenylenediamine.

- Substitution reactions can yield various derivatives depending on the substituent introduced.

- Oxidation of the methoxy group results in 3-hydroxy-4-nitroaniline.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-4-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-4-nitroaniline: Similar structure but with the methoxy group at the second position.

4-Nitroaniline: Lacks the methoxy group, making it less reactive in certain substitution reactions.

3-Methoxyaniline: Lacks the nitro group, affecting its redox properties.

Uniqueness: 3-Methoxy-4-nitroaniline is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

3-Methoxy-4-nitroaniline (MNA) is an organic compound with significant biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to an aniline structure. This unique combination allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

The biological activity of MNA can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : MNA has been shown to inhibit certain enzymes by binding to their active sites, which can disrupt metabolic pathways and lead to various biological effects.

- Protein Interaction : The compound can alter the structure and function of proteins, impacting cellular signaling pathways and potentially leading to therapeutic effects.

Biochemical Pathways

MNA undergoes metabolic transformations in vivo, primarily converting into 4-nitrophenol, which has been associated with hepatotoxicity and immune system effects. The compound's degradation involves multiple steps, resulting in various by-products that can influence its overall biological activity.

Pharmacokinetics

Research indicates that MNA exhibits low tissue distribution and is predominantly excreted via urine. For example, studies on related compounds show that a significant percentage (75-79%) of radioactivity from MNA is recovered in urine within 72 hours post-administration.

Antimicrobial Activity

MNA has been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains; however, comprehensive studies are needed to establish its efficacy and mechanism of action in this context.

Anticancer Potential

Recent research has explored the anticancer properties of MNA. Its structural similarity to other nitroanilines, which have demonstrated mutagenic and carcinogenic properties, raises concerns about its safety profile. Nevertheless, some studies indicate that MNA may have selective cytotoxic effects on cancer cells, warranting further investigation into its therapeutic potential .

Case Studies and Research Findings

- Toxicological Studies : A study evaluated the subacute toxicity of structurally similar compounds like 2-methoxy-4-nitroaniline (MNA). It reported significant adverse effects on body weight and organ weights in rodents exposed to high doses. Such findings highlight the need for caution when considering MNA for therapeutic applications due to potential toxicity .

- Environmental Impact : Research has also focused on the environmental implications of nitroanilines like MNA. Field studies indicate that MNA can be effectively removed from contaminated sites using specific eluting agents, demonstrating its persistence in the environment and the necessity for remediation strategies .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

3-methoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHWSGOORVDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373125 | |

| Record name | 3-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-88-9 | |

| Record name | 3-Methoxy-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16292-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.